

Spectroscopic Profile of Methyl 2-(2-nitrophenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(2-nitrophenyl)acetate

Cat. No.: B1268029

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(2-nitrophenyl)acetate**, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Methyl 2-(2-nitrophenyl)acetate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data

While public databases indicate the availability of ^1H and ^{13}C NMR spectra for **Methyl 2-(2-nitrophenyl)acetate**, detailed experimental peak lists with chemical shifts and coupling constants are not readily available in the public domain. The expected chemical shifts can be predicted based on the structure. The protons on the aromatic ring are expected to appear in the range of 7.0-8.5 ppm. The methylene protons adjacent to the aromatic ring would likely resonate around 4.0-4.5 ppm, and the methyl protons of the ester group are expected around 3.7 ppm. For ^{13}C NMR, the carbonyl carbon of the ester is anticipated around 170 ppm, with the aromatic carbons appearing between 120-150 ppm. The methylene and methyl carbons would be expected at approximately 40-50 ppm and 52 ppm, respectively.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (Ester)
~1525	Strong	Asymmetric NO ₂ stretch
~1345	Strong	Symmetric NO ₂ stretch
~1200-1300	Strong	C-O stretch (Ester)
~700-800	Strong	C-H out-of-plane bend (Aromatic)

Data sourced from publicly available spectra. The exact peak positions may vary slightly depending on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data[1]

m/z	Relative Intensity (%)	Assignment
195	~40	[M] ⁺ (Molecular Ion)
149	100	[M - NO ₂] ⁺
136	~30	[M - COOCH ₃] ⁺
120	~20	[M - NO ₂ - CHO] ⁺
92	~25	[C ₆ H ₄ O] ⁺
78	~60	[C ₆ H ₆] ⁺
65	~40	[C ₅ H ₅] ⁺

Data corresponds to Electron Ionization (EI) mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Methyl 2-(2-nitrophenyl)acetate** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

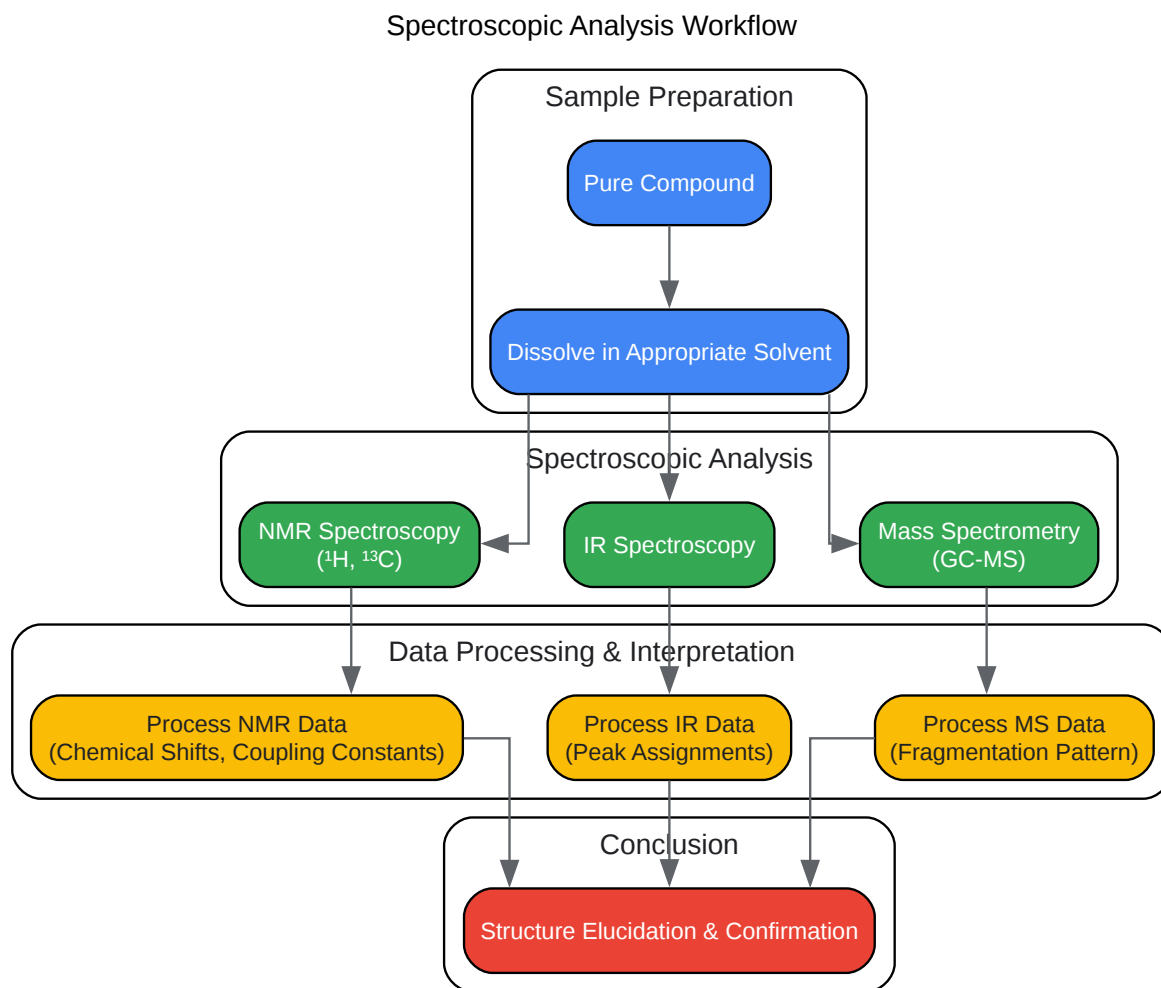
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Methyl 2-(2-nitrophenyl)acetate**.



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Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

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References

- 1. rsc.org [rsc.org]
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